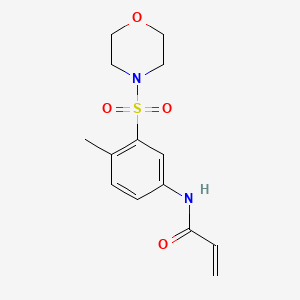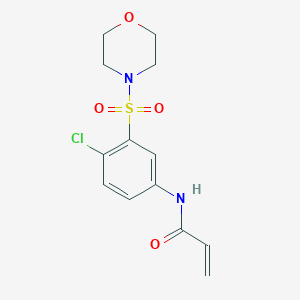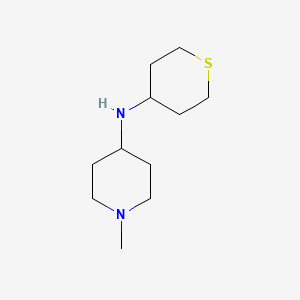![molecular formula C10H16ClN3S B7541720 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDMT and has a molecular formula of C11H18ClN3S.
Aplicaciones Científicas De Investigación
5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes, disrupting cellular processes, and inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties. It has also been shown to cause changes in the levels of certain biomolecules such as DNA, RNA, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole in lab experiments is its potential for use in various fields of scientific research. It is a versatile compound that has been studied for its antimicrobial, anticancer, and fluorescent properties. However, one of the limitations of using this compound is its toxicity. It has been shown to have toxic effects on certain cell lines and may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole. Some of these include:
1. Investigation of its potential as a photosensitizer for photodynamic therapy.
2. Study of its effects on different types of cancer cells.
3. Development of new synthetic methods for the preparation of this compound.
4. Investigation of its potential as a fluorescent probe for the detection of metal ions.
5. Study of its effects on different types of bacteria and fungi.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs, probes, and therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of 5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3,5-dimethylpiperidin-1-amine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Propiedades
IUPAC Name |
5-chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S/c1-7-3-8(2)5-14(4-7)6-9-10(11)15-13-12-9/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUIILRXKBXIQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C(SN=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)


![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)

![(2,5-Dimethylthiophen-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541713.png)

![5-methyl-N-(1-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7541727.png)
